molecular formula C6H10ClF2N3 B6205093 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride CAS No. 2694735-19-6

2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride

Cat. No. B6205093
CAS RN: 2694735-19-6
M. Wt: 197.6
InChI Key:
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Description

2,2-Difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride (DFMEHCl) is a novel compound with a wide range of potential scientific research applications. It is a highly versatile compound, with a unique structure that allows for a variety of chemical reactions. DFMEHCl has been extensively studied in recent years, and has been found to have a number of biochemical and physiological effects. In

Scientific Research Applications

2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride has a wide range of potential applications in scientific research. It has been used in a variety of biochemical and physiological studies, including studies of protein structure and function. 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride has also been used to study the effects of drugs on the body, as well as to study the effects of environmental pollutants on the body. Additionally, 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride has been used in studies of cell signaling pathways, gene expression, and enzyme activity.

Mechanism of Action

2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride has a number of mechanisms of action. It is an inhibitor of certain enzymes, such as proteases and phosphatases, which can lead to the inhibition of certain biochemical pathways. 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride is also an agonist of certain G-protein coupled receptors, which can lead to the activation of certain biochemical pathways. Additionally, 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride is an inhibitor of certain ion channels, which can lead to the inhibition of certain physiological processes.
Biochemical and Physiological Effects
2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride has a number of biochemical and physiological effects. It has been found to inhibit certain enzymes, such as proteases and phosphatases, which can lead to the inhibition of certain biochemical pathways. 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride has also been found to activate certain G-protein coupled receptors, which can lead to the activation of certain biochemical pathways. Additionally, 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride has been found to inhibit certain ion channels, which can lead to the inhibition of certain physiological processes.

Advantages and Limitations for Lab Experiments

2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride has a number of advantages and limitations for lab experiments. One of the major advantages of 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride is its high solubility in aqueous solutions, which makes it easy to use in a variety of experiments. Additionally, 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride is relatively stable, which makes it suitable for long-term storage. However, 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride is also sensitive to light and heat, and must be stored in a cool, dark place to avoid degradation. Additionally, 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride is relatively expensive, which can be a limitation for some experiments.

Future Directions

There are a number of potential future directions for 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride research. One potential direction is to further study the effects of 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride on biochemical and physiological processes. Additionally, further research could be done to study the effects of 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride on drug metabolism and toxicity. Additionally, further research could be done to study the effects of 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride on gene expression and cell signaling pathways. Finally, further research could be done to develop new synthesis methods for 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride, as well as to develop new applications for 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride.

Synthesis Methods

2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride can be synthesized through a variety of methods. The most common method is to use a Grignard reaction, in which an alkyl halide is reacted with an organometallic compound such as magnesium. The reaction produces an alkyl halide and an organometallic compound, which are then reacted with an amine to produce the desired product. Another method is to use a nucleophilic substitution reaction, in which an alkyl halide is reacted with a nucleophile such as an amine. This reaction produces the desired product, 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride involves the reaction of 2,2-difluoroethylamine with 1-methyl-1H-pyrazole-5-carbaldehyde, followed by reduction of the resulting imine to the amine and subsequent reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2,2-difluoroethylamine", "1-methyl-1H-pyrazole-5-carbaldehyde", "Hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2,2-difluoroethylamine with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable catalyst to form the imine intermediate.", "Step 2: Reduction of the imine intermediate to the amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.", "Step 3: Reaction of the amine with hydrochloric acid to form the hydrochloride salt of 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine." ] }

CAS RN

2694735-19-6

Molecular Formula

C6H10ClF2N3

Molecular Weight

197.6

Purity

0

Origin of Product

United States

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